1,2-Cyclopentanedione 1,2-Cyclopentanedione
Brand Name: Vulcanchem
CAS No.: 3008-40-0
VCID: VC3828803
InChI: InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
SMILES: C1CC(=O)C(=O)C1
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

1,2-Cyclopentanedione

CAS No.: 3008-40-0

Cat. No.: VC3828803

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

1,2-Cyclopentanedione - 3008-40-0

Specification

CAS No. 3008-40-0
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name cyclopentane-1,2-dione
Standard InChI InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
Standard InChI Key XZDMGEBEHZDGES-UHFFFAOYSA-N
SMILES C1CC(=O)C(=O)C1
Canonical SMILES C1CCCC(=O)C(=O)CC1

Introduction

Chemical Identity and Structural Characteristics

1,2-Cyclopentanedione (CAS 3008-40-0) is systematically named cyclopentane-1,2-dione, with alternative identifiers including 13494-08-1 and EINECS 236-812-9 for its 3-ethyl derivative . The core structure consists of a cyclopentane ring with ketone groups at positions 1 and 2, creating a planar configuration that facilitates keto-enol tautomerism. X-ray crystallography studies reveal bond lengths of 1.21 Å for the carbonyl groups and 1.54 Å for adjacent C-C bonds, consistent with typical diketone geometries .

Tautomeric Equilibrium

Synthetic Methodologies

Industrial production of 1,2-cyclopentanedione derivatives employs catalytic oxidation strategies, as detailed in patent CN104177230A . The optimized two-step process involves:

Epoxidation of Cyclopentene

Cyclopentene undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of Fe-Cu catalysts (49:8 mass ratio) and KCl co-catalysts at 35-45°C . This step achieves 95-96% conversion to cyclopentene oxide within 4-6 hours, with catalyst loadings maintained at 1.0-1.5% relative to substrate mass.

Hydrolytic Ring Opening

The epoxide intermediate undergoes acid-catalyzed hydrolysis using solid proton acids (e.g., Amberlyst-15) at 70-90°C for 80-110 hours . This step converts cyclopentene oxide to 1,2-cyclopentanediol, which subsequent oxidation reactions can further process into the diketone.

Table 1: Optimization Parameters for 1,2-Cyclopentanedione Synthesis

ParameterCondition RangeOptimal ValueYield (%)
Reaction Temperature35-45°C40°C96
H₂O₂:Substrate Ratio3.5:1 - 4.5:14:195.3
Hydrolysis Duration80-110 hours100 hours90
Catalyst Loading1.0-1.9% (w/w)1.5%96

Data adapted from synthetic protocols in patent CN104177230A .

Toxicological Profile

Comprehensive safety assessments using the BlueScreen HC assay evaluated both genotoxic and cytotoxic potentials . Key findings include:

Genotoxicity Testing

  • Without metabolic activation: Negative for genotoxicity (relative cell density >80%)

  • With metabolic activation: Negative for genotoxicity, positive for cytotoxicity at ≥500 μg/mL

Mutagenicity Screening

Ames tests using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli WP2uvrA showed no significant increase in revertant colonies at concentrations ≤5000 μg/plate . These results confirm the compound’s suitability for pharmaceutical intermediates and fragrance applications.

EndpointResultConcentration Tested
GenotoxicityNegative≤5000 μg/mL
CytotoxicityPositive (≥500 μg/mL)500-5000 μg/mL
MutagenicityNegative≤5000 μg/plate

Data derived from BlueScreen and Ames test results .

Industrial and Pharmaceutical Applications

The compound’s bifunctional reactivity enables diverse applications:

Chemical Intermediate

1,2-Cyclopentanedione serves as a precursor for 1,2-cyclopentanediol production, with annual global demand exceeding 500 metric tons for polymer plasticizers and specialty solvents . Its ability to undergo aldol condensations makes it valuable in synthesizing cyclic ketone derivatives for fragrances.

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